Cas no 939760-58-4 (tert-butyl N-2-amino-2-(2,4-difluorophenyl)ethylcarbamate)

Tert-butyl N-2-amino-2-(2,4-difluorophenyl)ethylcarbamate is a protected amine derivative featuring a 2,4-difluorophenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its Boc-protected amino group ensures stability during multi-step reactions. The presence of fluorine atoms enhances its utility in medicinal chemistry, offering potential for improved binding affinity and metabolic stability in drug candidates. Its well-defined structure and high purity make it suitable for peptide coupling and other transformations requiring selective deprotection. The tert-butyloxycarbonyl (Boc) group allows for mild deprotection conditions, preserving sensitive functional groups in complex syntheses.
tert-butyl N-2-amino-2-(2,4-difluorophenyl)ethylcarbamate structure
939760-58-4 structure
Product Name:tert-butyl N-2-amino-2-(2,4-difluorophenyl)ethylcarbamate
CAS No:939760-58-4
MF:C13H18F2N2O2
MW:272.291030406952
CID:1000468
PubChem ID:16244636
Update Time:2025-05-20

tert-butyl N-2-amino-2-(2,4-difluorophenyl)ethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • [2-AMINO-2-(2,4-DIFLUORO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER HYDROCHLORIDE
    • tert-butyl N-[2-amino-2-(2,4-difluorophenyl)ethyl]carbamate
    • tert-butyl N-2-amino-2-(2,4-difluorophenyl)ethylcarbamate
    • EN300-1879563
    • DTXSID40585765
    • tert-Butyl [2-amino-2-(2,4-difluorophenyl)ethyl]carbamate
    • SCHEMBL15691092
    • 939760-58-4
    • Inchi: 1S/C13H18F2N2O2/c1-13(2,3)19-12(18)17-7-11(16)9-5-4-8(14)6-10(9)15/h4-6,11H,7,16H2,1-3H3,(H,17,18)
    • InChI Key: CULXFYUFHJLKAM-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C(CNC(=O)OC(C)(C)C)N)F

Computed Properties

  • Exact Mass: 272.13400
  • Monoisotopic Mass: 272.13363415g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 64.4Ų

Experimental Properties

  • PSA: 64.35000
  • LogP: 3.58050

tert-butyl N-2-amino-2-(2,4-difluorophenyl)ethylcarbamate Pricemore >>

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tert-butyl N-2-amino-2-(2,4-difluorophenyl)ethylcarbamate Related Literature

Additional information on tert-butyl N-2-amino-2-(2,4-difluorophenyl)ethylcarbamate

tert-butyl N-2-amino-2-(2,4-difluorophenyl)ethylcarbamate (CAS No. 939760-58-4)

The compound tert-butyl N-2-amino-2-(2,4-difluorophenyl)ethylcarbamate (CAS No. 939760-58-4) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a tert-butyl group with an aminoethylcarbamate moiety substituted with a 2,4-difluorophenyl ring. The combination of these functional groups imparts the compound with distinctive chemical and physical properties that make it highly valuable in research and industrial settings.

Recent studies have highlighted the potential of tert-butyl N-2-amino-2-(2,4-difluorophenyl)ethylcarbamate as a key intermediate in the synthesis of bioactive molecules. Researchers have explored its role in the development of novel drugs targeting various diseases, including cancer and neurodegenerative disorders. The amino group in the molecule serves as a reactive site for further functionalization, enabling the creation of diverse derivatives with enhanced biological activity.

The synthesis of tert-butyl N-2-amino-2-(2,4-difluorophenyl)ethylcarbamate involves a multi-step process that typically begins with the preparation of the corresponding amino alcohol. This is followed by carbamate formation using tert-butyl chloroformate under controlled conditions. The reaction conditions are optimized to ensure high yield and purity, which are critical for downstream applications.

In terms of applications, tert-butyl N-2-amino-2-(2,4-difluorophenyl)ethylcarbamate has shown promise in the field of agrochemistry. Its ability to act as a precursor for herbicides and insecticides has been extensively studied. Recent advancements in green chemistry have led to the development of more sustainable synthesis routes for this compound, reducing its environmental footprint while maintaining its efficacy.

The structural features of tert-butyl N-2-amino-2-(2,4-difluorophenyl)ethylcarbamate also make it an attractive candidate for materials science applications. Its ability to form stable polymers and coatings has been explored in recent research. The fluorinated phenyl group contributes to the molecule's hydrophobicity and thermal stability, making it suitable for high-performance materials used in aerospace and electronics industries.

From a pharmacological perspective, tert-butyl N-2-amino-2-(2,4-difluorophenyl)ethylcarbamate has been investigated for its potential as a drug delivery agent. Its unique structure allows for controlled release mechanisms when incorporated into polymeric drug delivery systems. This property has garnered significant interest from researchers working on targeted drug delivery systems for chronic diseases.

In conclusion, tert-butyl N-2-amino-2-(2,4-difluorophenyl)ethylcarbamate (CAS No. 939760-58-4) is a multifaceted compound with wide-ranging applications across various industries. Its structural versatility and reactivity make it an invaluable tool in modern chemical research and development. As new studies continue to uncover its potential uses, this compound is poised to play an even more significant role in advancing science and technology.

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